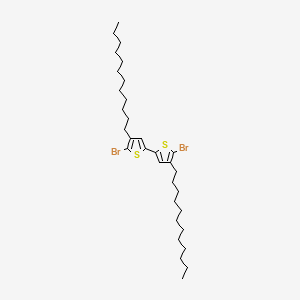

5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene

描述

Chemical Context of Bithiophene Derivatives in Materials Science

Bithiophene derivatives occupy a central position in the landscape of organic semiconductor materials, serving as fundamental building blocks for the construction of conjugated polymers and small molecules with exceptional electronic properties. The significance of these compounds stems from their ability to facilitate efficient charge transport while maintaining structural stability under operational conditions. Within the broader context of materials science, alkoxy-functionalized bithiophene and thiazole derivatives have emerged as versatile building blocks for high-performance organic and polymeric semiconductors, demonstrating their great structure versatility, good solubility, planar backbones, and high site-specific reactivity at the 5 and 5' positions.

The development of bithiophene-based materials has been particularly influenced by the pursuit of regioregular polythiophenes that avoid head-to-head linkages to access highly planar polymers with enhanced mobility characteristics. However, recent advances have shown that head-to-head linked alkoxy-functionalized bithiophene derivatives can actually provide superior performance in organic solar cell applications when properly designed. This paradigm shift has opened new avenues for molecular engineering strategies, including noncovalent interaction incorporation, symmetry-breaking, fluorination, cyanation, and esterification approaches.

The applications of bithiophene derivatives extend across multiple domains of organic electronics. Research has demonstrated their effectiveness in organic light-emitting diodes, organic field-effect transistors, and organic photovoltaic devices. The incorporation of these materials into device architectures has led to significant improvements in power conversion efficiencies, with some ternary organic solar cells incorporating bithiophene-based polymer donors achieving efficiencies exceeding 20.5%. The ability to fine-tune the electronic and optical properties of these materials through strategic molecular modifications makes them indispensable components in the advancement of organic electronics technology.

Structural Significance of Bromine and Alkyl Substituents

The strategic incorporation of bromine atoms at the 5 and 5' positions of the bithiophene core in this compound serves multiple critical functions in organic synthesis and materials design. These bromine substituents act as highly reactive sites that enable further coupling reactions through well-established palladium-catalyzed cross-coupling methodologies, including Suzuki and Stille coupling reactions. The presence of these halogen atoms allows for the systematic construction of more complex conjugated structures, including semiconducting small molecules, oligomers, and polymers specifically designed for organic electronic applications.

The positioning of bromine atoms at the terminal positions of the bithiophene unit is particularly advantageous for synthetic versatility. Research has shown that bromothiophene derivatives can undergo selective coupling reactions at carbon-hydrogen bonds while leaving the carbon-bromine bonds intact, providing opportunities for sequential functionalization strategies. This selectivity enables the construction of well-defined oligothiophenes with precise structural control, which is essential for achieving reproducible electronic properties in device applications.

The dodecyl alkyl chains attached at the 4 and 4' positions play equally important roles in determining the material properties of this compound. These long-chain alkyl substituents significantly enhance the solubility of the compound in organic solvents, facilitating solution-based processing techniques that are essential for large-scale manufacturing applications. The length and positioning of these alkyl chains have been shown to influence not only solubility but also the intermolecular packing arrangements in solid-state films, which directly affect charge transport properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C32H52Br2S2 | |

| Molecular Weight | 660.69-660.70 g/mol | |

| Melting Point | 56-60°C | |

| Purity | 95-97% | |

| CAS Number | 753470-95-0 | |

| Physical Form | White powder |

The influence of alkyl chain length and branching on the performance of related compounds has been extensively studied in the context of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene derivatives. Research has demonstrated that the introduction of branched alkyl groups can improve solubility while retaining semiconducting characteristics in thin-film states. However, the optimal balance between solubility enhancement and preservation of electronic properties requires careful consideration of the number and positioning of alkyl substituents.

Historical Development of Halogenated Thiophene-Based Materials

The evolution of halogenated thiophene-based materials represents a significant trajectory in the advancement of organic electronics, with early developments focusing on simple thiophene derivatives and gradually progressing toward more sophisticated multi-functional systems. The historical context of these materials can be traced back to fundamental studies on the electronic properties of thiophene oligomers and polymers, which established the foundation for understanding structure-property relationships in sulfur-containing aromatic systems.

Early research on 2,2'-bithiophene derivatives revealed important insights into the conformational and spectroscopic properties of these systems. Studies conducted in the late 1990s demonstrated that substitution patterns significantly influence the torsional potential energy surfaces and singlet-singlet transition energies of bithiophene compounds. These foundational investigations showed that 3,3'-derivatives tend to be more twisted than their 4,4'-analogs in the ground state, but both types relax to more planar excited states upon photoexcitation. Such conformational studies provided crucial understanding for the subsequent development of more complex halogenated derivatives.

The introduction of halogen substituents into thiophene-based systems emerged as a powerful strategy for modulating electronic properties and enabling synthetic versatility. The development of palladium-catalyzed coupling reactions specifically tailored for bromothiophene derivatives marked a significant milestone in this field. These methodologies enabled the selective functionalization of thiophene rings while preserving reactive bromine substituents for further transformations, opening pathways for the systematic construction of extended conjugated systems.

The progression toward more sophisticated halogenated thiophene materials accelerated with the recognition of their potential in organic electronic applications. Research in the mid-2000s demonstrated the effectiveness of bromothiophene derivatives in constructing well-defined oligothiophenes through controlled coupling reactions. This work established important precedents for using halogenated thiophenes as building blocks for materials with precisely controlled structures and properties.

Recent developments in halogenated thiophene chemistry have focused on incorporating multiple functional elements to achieve enhanced performance characteristics. The synthesis of fluorinated brominated bithiophene intermediates, such as 5,5'-dibromo-3,3'-difluoro-2,2'-bithiophene, represents an evolution toward materials with down-shifted highest occupied molecular orbital energy levels and increased charge mobility. These advances demonstrate the continued importance of halogenated thiophene derivatives in pushing the boundaries of organic electronic material performance.

The contemporary landscape of halogenated thiophene-based materials reflects a sophisticated understanding of how structural modifications influence material properties. Current research emphasizes the development of cost-effective hole transport materials based on bithiophene building blocks, with studies showing that strategic halogen substitution can lead to power conversion efficiencies exceeding 24% in perovskite solar cell applications. This represents a remarkable advancement from the early fundamental studies of simple thiophene derivatives to the current generation of high-performance electronic materials.

属性

IUPAC Name |

2-bromo-5-(5-bromo-4-dodecylthiophen-2-yl)-3-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(35-31(27)33)30-26-28(32(34)36-30)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSYYLNTMSXYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCCCCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620052 | |

| Record name | 5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753470-95-0 | |

| Record name | 5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 753470-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 4,4'-Didodecyl-2,2'-bithiophene

The initial step involves the preparation of the dialkylated bithiophene intermediate:

- Method: Selective lithiation of 3-dodecylthiophene followed by oxidative coupling using copper(II) chloride (CuCl2).

- Rationale: Lithiation at the 2-position of 3-dodecylthiophene allows for regioselective coupling to form the 2,2'-bithiophene core with dodecyl chains at the 4,4'-positions.

- Yield: This step typically yields the dialkylated bithiophene in moderate to good yield, depending on reaction conditions.

Bromination of 4,4'-Didodecyl-2,2'-bithiophene to 5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene

The critical step involves selective dibromination at the 5,5'-positions:

- Reagents: N-Bromosuccinimide (NBS) in dimethylformamide (DMF) is employed for selective bromination.

- Conditions: The reaction is typically carried out at room temperature or slightly lower to control selectivity.

- Selectivity: The use of NBS/DMF system favors α-position bromination with minimal formation of isomeric or over-brominated byproducts.

- Yields: Isolated yields range from 54% to 84% depending on scale and purification methods.

- Advantages: This method offers scalability and high purity, with impurities less than 4% as confirmed by NMR and HPLC analysis.

Purification Techniques

- Flash Column Chromatography: Used to separate the desired dibromo product from side products.

- Recrystallization: Typically performed from ethyl acetate or hexane to enhance purity.

- Precipitation: Cold methanol precipitation is also used to remove impurities.

- Result: These purification steps yield a product with >98% purity suitable for further synthetic applications.

Comparative Data Table of Preparation Parameters and Yields

| Step | Reaction | Reagents & Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| 1 | Selective lithiation and oxidative coupling | 3-dodecylthiophene, n-BuLi, CuCl2 | Moderate to good | Column chromatography | Forms 4,4'-didodecyl-2,2'-bithiophene |

| 2 | Dibromination | NBS in DMF, room temp or below | 54-84% | Flash chromatography, recrystallization | High selectivity for 5,5'-positions, scalable |

| 3 | Purification | Cold methanol precipitation, recrystallization | - | - | Achieves >98% purity |

Research Findings and Analysis

- Selectivity and Yield: The NBS/DMF bromination method is superior in selectivity compared to other bromination methods such as bromine in chloroform or acetic acid, which often produce mixtures of mono- and dibrominated products and isomeric impurities.

- Scalability: The method described by McCulloch et al. and modified in subsequent studies allows synthesis on a 20+ gram scale without significant loss in yield or purity.

- Purity Verification: Analytical methods including ^1H NMR, HPLC, and melting point determination confirm the high purity and structural integrity of the dibromo-dialkylated bithiophene.

- Structural Advantages: The dialkyl substitution at the 4,4'-positions improves solubility and film-forming properties, which are critical for device fabrication.

Summary of Key Literature Methods

| Reference | Method Summary | Advantages | Yield | Purity | Scale |

|---|---|---|---|---|---|

| McCulloch et al. (University of Groningen) | Stepwise lithiation of 3-alkylthiophene, oxidative coupling, then NBS bromination | High selectivity, scalable, simple purification | 54-84% | >98% | 20+ grams |

| Bauerle et al. (University of Stuttgart) | NBS/DMF bromination for selective dibromination of oligothiophenes | High selectivity, minimal isomers, good yields | 70-86% (monobromo), 76-88% (dibromo) | High | Lab scale |

| Ossila (Commercial supplier) | Alkylated bithiophene bromination for semiconducting materials | High purity, ready for coupling reactions | >98% purity | Commercial scale | Commercial |

化学反应分析

Types of Reactions

5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions like Suzuki or Stille coupling.

Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Suzuki Coupling: Uses palladium catalysts and boronic acids or esters as reagents.

Stille Coupling: Involves the use of organotin compounds and palladium catalysts.

Major Products Formed

The major products formed from these reactions include various substituted bithiophenes and polymeric materials used in electronic applications .

科学研究应用

Organic Semiconductors

DBDDBT is primarily utilized as a building block for synthesizing organic semiconductors. Its structure allows for effective π-π stacking interactions which are crucial for charge transport in semiconductor materials. The compound can be polymerized through various reactions such as Stille or Suzuki coupling to form larger conjugated systems that exhibit desirable electronic properties.

Key Applications in Organic Semiconductors:

- Organic Field-Effect Transistors (OFETs): DBDDBT-based materials have shown promising results in OFET applications due to their high charge carrier mobility and stability under operational conditions. For instance, devices utilizing DBDDBT exhibited mobilities exceeding with high on/off ratios .

- Organic Photovoltaics (OPVs): In OPVs, DBDDBT serves as an electron donor material. Its efficient light absorption and charge separation capabilities contribute to enhanced power conversion efficiencies in solar cells .

Synthesis of Oligomers and Polymers

The bromine substituents on DBDDBT facilitate cross-coupling reactions essential for synthesizing complex oligomers and polymers. This versatility allows researchers to tailor the electronic properties of the resulting materials by varying the conjugated length or integrating different functional groups.

Notable Case Studies:

- A study demonstrated the successful polymerization of DBDDBT using palladium-catalyzed methods, resulting in polymers with improved thermal stability and electrical characteristics .

- Another research effort highlighted the synthesis of copolymers incorporating DBDDBT with other thiophene derivatives, leading to materials with tunable energy levels suitable for various electronic applications .

Performance Enhancements

The incorporation of DBDDBT into device architectures has been shown to enhance performance metrics significantly:

- Stability: Devices based on DBDDBT demonstrate resilience against environmental factors such as moisture and oxygen, which are critical for long-term operational stability in real-world applications .

- Film Morphology: The long dodecyl chains contribute to favorable film morphology during deposition processes, which is essential for achieving uniform films with optimal charge transport properties .

作用机制

The mechanism of action of 5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene involves its ability to form π–π stacking interactions and enhance charge mobility in semiconducting polymers. The dodecyl side chains improve solubility and film morphology, leading to better performance in electronic devices .

相似化合物的比较

Data Tables

Table 1. Structural and Functional Comparison

Research Findings and Trends

Alkyl Chain Impact :

- Longer chains (e.g., dodecyl) improve solubility and film uniformity but reduce charge mobility due to increased inter-chain distance .

- Shorter chains (e.g., hexyl) enhance crystallinity but require halogen-free solvents for processing .

Synthetic Efficiency :

- The dodecyl derivative’s compatibility with microwave-assisted Stille polymerization reduces reaction time (14 minutes vs. hours for traditional methods) .

Emerging Applications: The dihexyl variant is being explored in block copolymers for nanoscale morphology control in OPVs .

生物活性

5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene (DBDDBT) is a synthetic organic compound characterized by its unique structure and potential applications in organic electronics and materials science. With a molecular formula of and a molecular weight of approximately 660.69 g/mol, this compound features two bromine atoms and two long dodecyl chains attached to a bithiophene backbone. The compound's properties make it an interesting subject for research into its biological activity, particularly in the context of drug discovery and material synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 660.69 g/mol |

| CAS Number | 753470-95-0 |

| Purity | >98% |

The biological activity of DBDDBT can be attributed to its ability to interact with cellular components and modulate various biological pathways. The presence of bromine atoms enhances its reactivity, allowing it to participate in electrophilic substitutions that can affect cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that bithiophene derivatives exhibit significant anticancer properties. For example, compounds similar to DBDDBT have been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of the mitochondrial pathway. This suggests that DBDDBT may also possess similar anticancer effects, warranting further investigation.

Case Studies

-

Study on Antiproliferative Effects :

- A study investigated the antiproliferative effects of various bithiophene derivatives on human cancer cell lines. Results indicated that compounds with similar structures to DBDDBT exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity against breast and colon cancer cells .

- Mechanistic Insights :

Biological Activity Summary

The biological activity of DBDDBT can be summarized as follows:

- Anticancer Potential : Evidence suggests that DBDDBT may induce apoptosis in cancer cells.

- Cell Cycle Disruption : Similar compounds have been shown to affect cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Potential for inducing oxidative stress in target cells.

常见问题

Q. What are the recommended synthetic protocols for preparing 5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene?

The monomer is typically synthesized via Kumada or Stille coupling reactions. For example, 3-dodecylthiophene undergoes coupling to form 4,4'-didodecyl-2,2'-bithiophene, followed by bromination at the 5,5'-positions using N-bromosuccinimide (NBS) in chloroform or carbon tetrachloride . Microwave-assisted polymerization (e.g., 140–180°C with Pd₂(dba)₃ and tris(o-methoxyphenyl)phosphine) is preferred for controlled molecular weight and reduced defects in conjugated polymers . Post-synthesis purification involves Soxhlet extraction with acetone, heptane, and chloroform to remove unreacted monomers .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., alkyl chain integration at 4,4'-positions and bromine at 5,5'-positions) and rule out regioirregularities .

- Gel Permeation Chromatography (GPC) : To determine polymer molecular weights (Mn ≈ 10–30 kDa) and dispersity (Đ < 2.5) .

- XRD : To assess crystallinity, with alkyl side chains promoting lamellar stacking (d-spacing ≈ 18–22 Å) .

- Elemental Analysis : To verify bromine content (>95% purity) .

Q. What role do the didodecyl chains play in material processing?

The C12 alkyl chains enhance solubility in nonpolar solvents (e.g., chloroform, toluene), enabling solution-processable thin films for organic electronics. They also mediate film morphology by inducing self-assembly into ordered crystalline domains, critical for charge transport in OFETs and OPVs . Comparative studies show longer alkyl chains (e.g., C14) reduce aggregation but may lower charge mobility due to increased interchain distance .

Advanced Research Questions

Q. How can electronic properties be optimized for high-performance organic semiconductors?

- Copolymer Design : Incorporate electron-deficient units (e.g., thieno[3,2-b]thiophene) via Stille coupling to lower the HOMO level (-5.2 to -5.4 eV), improving air stability and open-circuit voltage in solar cells .

- Doping : Use F4TCNQ or MoO₃ to induce p-type doping, enhancing conductivity (σ ≈ 10⁻³–10⁻² S/cm) .

- SCLC Mobility Measurements : Optimize annealing temperatures (e.g., 150°C for 10 min) to achieve hole mobility >0.1 cm²/V·s in OFETs .

Q. What experimental strategies address discrepancies in charge mobility measurements across studies?

Discrepancies often arise from film morphology variations. To mitigate:

- Controlled Solvent Annealing : Use solvent vapor (chloroform/1,2-dichlorobenzene) to recrystallize films and reduce grain boundaries .

- Thickness Optimization : Maintain film thickness <100 nm to avoid space-charge limitations in SCLC measurements .

- Cross-Validation : Compare OFET, SCLC, and time-of-flight (TOF) mobility data to isolate interfacial vs. bulk transport effects .

Q. How do structural modifications influence device performance in perovskite solar cells?

When used as a hole-transport layer (HTL), the compound’s alkyl chains improve interfacial compatibility with perovskite layers (e.g., CH₃NH₃PbI₃), reducing recombination losses. However, excessive alkyl content can insulate charge transport. Blending with spiro-OMeTAD (20–30 wt%) balances conductivity and film formation, achieving PCE >15% .

Q. What methodologies resolve contradictions in thermal stability data?

Thermogravimetric analysis (TGA) often shows decomposition >300°C, but conflicting reports may arise from residual solvents or oligomers. To clarify:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。